molecular formula C15H23NO2 B2932933 N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide CAS No. 2411267-04-2

N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide

Cat. No.: B2932933
CAS No.: 2411267-04-2
M. Wt: 249.354
InChI Key: VCGPZXBEWXMOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7,7-Dimethyl-2-oxabicyclo[320]heptan-6-yl)-N-propylbut-2-ynamide is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.

    Functional Group Modifications: Introduction of the oxabicyclo unit is achieved through selective oxidation reactions.

    Amide Formation: The final step involves the coupling of the bicyclic intermediate with N-propylbut-2-ynamide using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the Diels-Alder reaction and optimizing the conditions for the coupling reaction to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the alkyne group, converting it to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms of the compound with saturated or partially saturated alkyne groups.

    Substitution: Substituted amides with various nucleophiles attached to the nitrogen.

Scientific Research Applications

Chemistry

In chemistry, N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.

Biology

The compound’s potential biological activity is of interest in drug discovery. Its bicyclic structure may interact with biological targets in unique ways, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and resins, due to its stable bicyclic core.

Mechanism of Action

The mechanism by which N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure may allow it to fit into specific binding sites, modulating the activity of these targets. Pathways involved could include inhibition or activation of enzymatic reactions, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylsulfamoyl chloride
  • 7-Oxabicyclo[2.2.1]heptane derivatives

Uniqueness

Compared to similar compounds, N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide is unique due to its specific functional groups and the presence of an alkyne moiety. This gives it distinct chemical reactivity and potential biological activity, setting it apart from other bicyclic compounds.

This detailed overview provides a comprehensive understanding of N-(7,7-Dimethyl-2-oxabicyclo[320]heptan-6-yl)-N-propylbut-2-ynamide, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-5-7-12(17)16(9-6-2)13-11-8-10-18-14(11)15(13,3)4/h11,13-14H,6,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGPZXBEWXMOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1C2CCOC2C1(C)C)C(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.